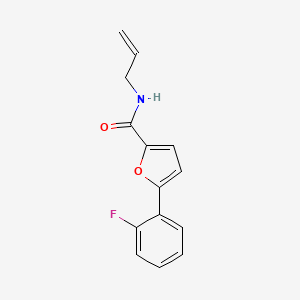

N-allyl-5-(2-fluorophenyl)-2-furamide

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-N-prop-2-enylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-2-9-16-14(17)13-8-7-12(18-13)10-5-3-4-6-11(10)15/h2-8H,1,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPIFKDPNKFNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Fluorine vs. Chlorine: Substitution at the 5-position with 2-fluorophenyl (target compound) vs.

- Amide Variations : The allyl group in the target compound contrasts with sulfamoyl (), benzoyl (), and furfuryl () substituents, influencing steric bulk and hydrogen-bonding capacity.

- Core Heterocycle : Benzothiophene derivatives () exhibit greater aromaticity and planarity compared to furan-based compounds, which could enhance metabolic stability but reduce solubility.

Physicochemical and Stability Properties

- Stability: 2-Furamides generally exhibit slower methanolysis compared to picolinamides (), suggesting moderate stability under acidic or nucleophilic conditions. However, the allyl group may introduce susceptibility to oxidation or Michael addition reactions.

- Solubility : Sulfamoyl-containing analogs () benefit from polar sulfonamide groups, improving aqueous solubility relative to the allyl-substituted target compound.

Q & A

Q. What are the optimal synthetic routes for N-allyl-5-(2-fluorophenyl)-2-furamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of a furan-carboxylic acid derivative, followed by amidation with an allylamine-containing moiety. Key steps include:

- Esterification/amidation : Reacting 5-(2-fluorophenyl)furan-2-carboxylic acid with allylamine under coupling agents like EDCI/HOBt .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates.

- Characterization : Use -NMR (500 MHz, CDCl) to confirm allyl and fluorophenyl proton environments, and LC-MS for molecular weight validation .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software is essential. Key considerations:

Q. What spectroscopic techniques are most reliable for confirming the purity of this compound?

Combine orthogonal methods:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO).

- -NMR : Detect fluorophenyl environments (δ ~ -110 to -120 ppm).

- HPLC-DAD : Use C18 columns (ACN/water mobile phase) to assess purity >95% .

Q. How do solvent polarity and reaction temperature influence the yield of this compound?

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance amidation efficiency but may require post-reaction extraction to remove residues .

- Temperature : Reactions at 60–80°C improve kinetics but risk thermal degradation; monitor via TLC .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or kinases) to simulate binding poses. Validate with MD simulations (AMBER/CHARMM) to assess stability .

- QSAR modeling : Corrogate substituent effects (e.g., allyl vs. benzyl groups) on activity using Hammett σ constants .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

- Animal models : Use Wistar rats (n=6/group) for oral/intravenous administration.

- Analytical methods : LC-MS/MS quantifies plasma concentrations (LLOQ: 1 ng/mL). Calculate AUC, C, and t .

Q. What strategies mitigate data contradictions between in vitro and in vivo efficacy studies for this compound?

- Dose normalization : Adjust in vitro IC values using allometric scaling for species differences.

- Metabolite profiling : Identify active metabolites via liver microsome assays (e.g., human/rat CYP450 isoforms) .

Q. How does the fluorophenyl group enhance membrane permeability compared to non-fluorinated analogs?

- LogP measurements : Determine via shake-flask (octanol/water). Fluorine’s electronegativity reduces LogP by ~0.5 units, balancing lipophilicity and solubility .

- PAMPA assay : Compare permeability rates (e.g., Pe > 1 × 10 cm/s) with control compounds .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.